molecular formula C17H16N4O2S B12005191 4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide

4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B12005191
M. Wt: 340.4 g/mol
InChI Key: PGXUZOOVLIUXMA-SIBNOYASSA-N
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Description

4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound with a unique structure that includes a furan ring, a methoxyphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multiple steps, including the formation of the triazole ring and the introduction of the furan and methoxyphenyl groups. Common synthetic routes may involve the use of reagents such as hydrazine, aldehydes, and sulfur sources under controlled conditions of temperature and pH.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: This can result in the formation of thiols or other reduced sulfur-containing compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.

Scientific Research Applications

4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research could explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

4-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4O2S/c1-12(10-15-4-3-9-23-15)11-18-21-16(19-20-17(21)24)13-5-7-14(22-2)8-6-13/h3-11H,1-2H3,(H,20,24)/b12-10+,18-11+

InChI Key

PGXUZOOVLIUXMA-SIBNOYASSA-N

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)OC

Canonical SMILES

CC(=CC1=CC=CO1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)OC

Origin of Product

United States

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